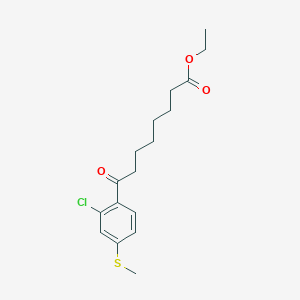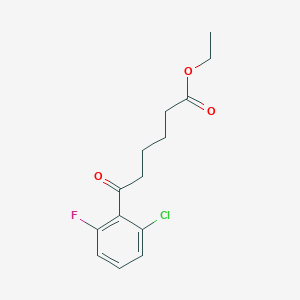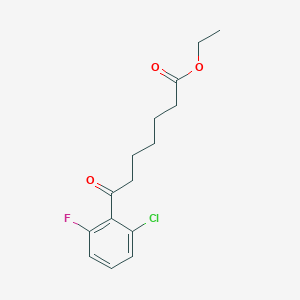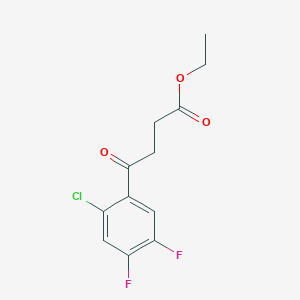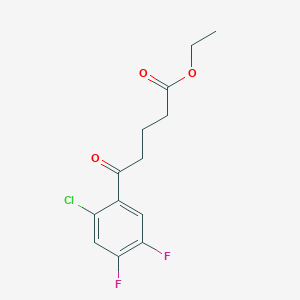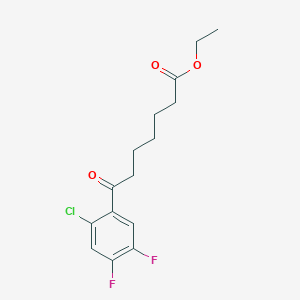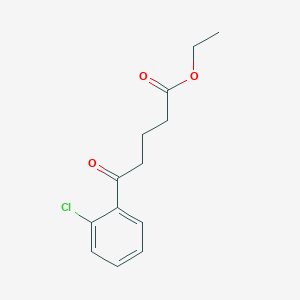
Ethyl 5-(2-chlorophenyl)-5-oxovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a chemical compound would include its IUPAC name, other names it might be known by, its molecular formula, and its structure. The structure can be represented in various ways, including Lewis structures, line-angle structures, and 3D models.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. This can include the types of reactions involved, the conditions under which these reactions occur, and the yield of the product.Molecular Structure Analysis
This involves analyzing the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed from these reactions.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined through various experimental techniques.科学的研究の応用
Anticancer Research
- Synthesis and Anticancer Evaluation : A novel series of compounds structurally related to Ethyl 5-(2-chlorophenyl)-5-oxovalerate were synthesized and evaluated for their anticancer activity. One of the compounds showed significant activity against various human tumor cell lines, including leukemia, non-small cell lung cancer, renal cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer (Kattimani et al., 2013).
Hypolipidemic Activity
- Synthesis of Hypolipidemic Agents : Another study focused on the synthesis of derivatives of 5-furyl-4-oxazoleacetic acid, with Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate showing promising hypolipidemic activities in rats (Moriya et al., 1988).
Chemical Synthesis and Characterization
- Synthesis of Organic Compounds : The compound and its variants have been used in the synthesis of various organic compounds for different applications, such as intermediates in chemical reactions and the development of new pharmaceuticals (Fürstner et al., 2003).
Photovoltaic Properties
- Applications in Photodiode Fabrication : Derivatives of Ethyl 5-(2-chlorophenyl)-5-oxovalerate have been explored for their photovoltaic properties, which are significant for the development of organic–inorganic photodiode technologies (Zeyada et al., 2016).
Metabolic Studies
- Studies on Metabolism : There are also studies focused on understanding the metabolism of compounds structurally similar to Ethyl 5-(2-chlorophenyl)-5-oxovalerate in various animal models (Kobayashi et al., 1987).
Branching in Horticulture
- Horticultural Applications : Ethyl 5-(4-chlorophenyl)-2H-tetrazole-2-acetate, a related compound, was shown to stimulate lateral branching in apple and pear trees in nursery settings (Larsen, 1979).
Safety And Hazards
This would involve an analysis of the compound’s toxicity, flammability, and other hazards. This information is typically available in Material Safety Data Sheets (MSDS) for the compound.
将来の方向性
This would involve a discussion of potential future research directions for the compound. This could include potential applications, further studies to understand its properties, or the development of new synthesis methods.
I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!
特性
IUPAC Name |
ethyl 5-(2-chlorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-2-17-13(16)9-5-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,2,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWPYIIIQMJYGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645861 |
Source


|
| Record name | Ethyl 5-(2-chlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-chlorophenyl)-5-oxovalerate | |
CAS RN |
898759-03-0 |
Source


|
| Record name | Ethyl 5-(2-chlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

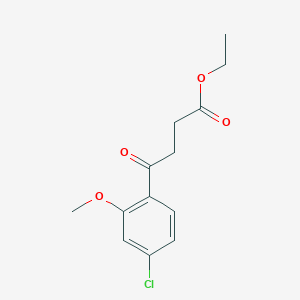

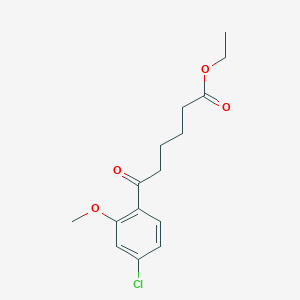
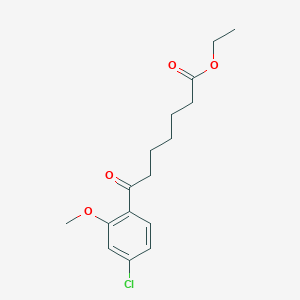
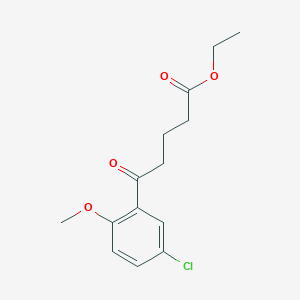
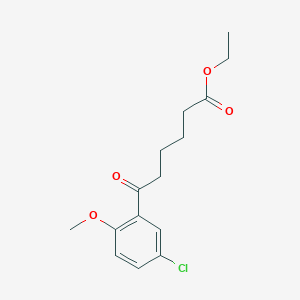
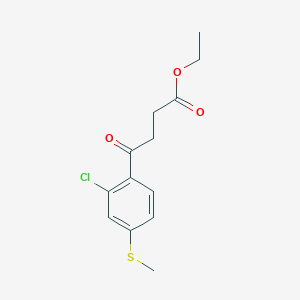
![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)
